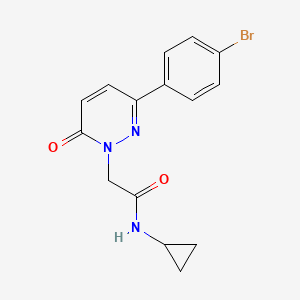
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone ring, and a cyclopropylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromobenzaldehyde and hydrazine hydrate can form an intermediate hydrazone, which upon further cyclization with acetic anhydride yields the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide
Uniqueness
The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with unique chemical characteristics .
Propiedades
Fórmula molecular |
C15H14BrN3O2 |
|---|---|
Peso molecular |
348.19 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H14BrN3O2/c16-11-3-1-10(2-4-11)13-7-8-15(21)19(18-13)9-14(20)17-12-5-6-12/h1-4,7-8,12H,5-6,9H2,(H,17,20) |
Clave InChI |
SYEAEZYQDVQQGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


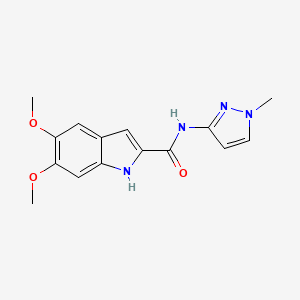
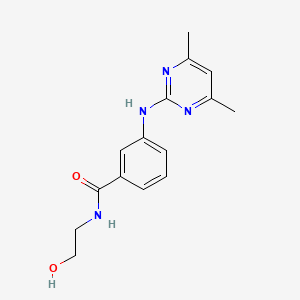
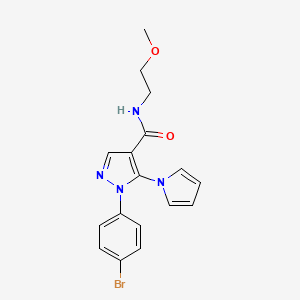
![N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B15104399.png)
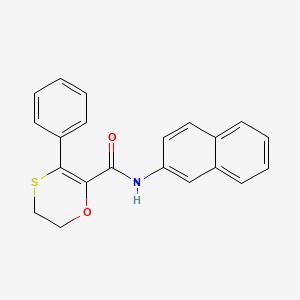
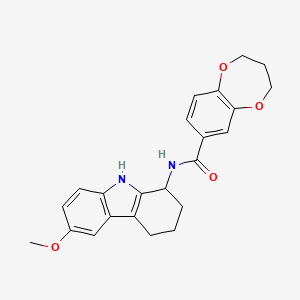
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide](/img/structure/B15104424.png)
![N-(2-oxo-2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15104429.png)
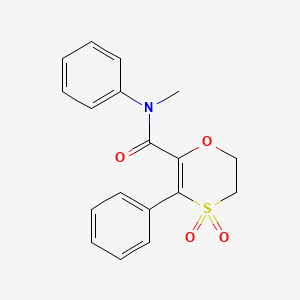
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15104437.png)
![1-(3,5-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15104439.png)
![N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B15104448.png)
![6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15104454.png)
![methyl 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzoate](/img/structure/B15104455.png)
